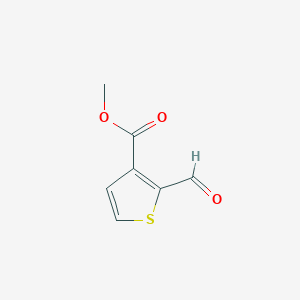

Methyl 2-formylthiophene-3-carboxylate

CAS No.: 24647-82-3

Cat. No.: VC3865965

Molecular Formula: C7H6O3S

Molecular Weight: 170.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 24647-82-3 |

|---|---|

| Molecular Formula | C7H6O3S |

| Molecular Weight | 170.19 g/mol |

| IUPAC Name | methyl 2-formylthiophene-3-carboxylate |

| Standard InChI | InChI=1S/C7H6O3S/c1-10-7(9)5-2-3-11-6(5)4-8/h2-4H,1H3 |

| Standard InChI Key | ADAAURCEFZTYJX-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(SC=C1)C=O |

| Canonical SMILES | COC(=O)C1=C(SC=C1)C=O |

Introduction

Structural and Molecular Characteristics

The molecular formula of methyl 2-formylthiophene-3-carboxylate is C₇H₆O₃S, with a molecular weight of 170.19 g/mol . Its structure combines a thiophene core—a five-membered aromatic ring containing one sulfur atom—with two functional groups: a formyl (-CHO) group at position 2 and a methoxycarbonyl (-COOCH₃) group at position 3 . This arrangement confers unique electronic properties, as the electron-withdrawing ester and aldehyde groups modulate the aromatic system’s reactivity .

The compound’s IUPAC name is methyl 2-formylthiophene-3-carboxylate, and it is alternatively referred to as methyl 2-formyl-3-thiophenecarboxylate or 3-carbomethoxy-2-formylthiophene . Its InChIKey (ADAAURCEFZTYJX-UHFFFAOYSA-N) and SMILES (COC(=O)C1=C(SC=C1)C=O) identifiers facilitate precise database searches .

Synthesis Methods

Vilsmeier-Haack Formylation

A common synthetic route involves the Vilsmeier-Haack reaction, where a thiophene precursor is formylated using dimethylformamide (DMF) and phosphoryl chloride (POCl₃). For example, methyl thiophene-3-carboxylate can undergo formylation at the 2-position to yield the target compound .

This method achieves moderate to high yields (60–85%) under controlled temperatures (0–5°C) .

Oxidation of Methyl Groups

Alternative approaches include the oxidation of methyl-substituted thiophenes. For instance, manganese dioxide (MnO₂) or selenium dioxide (SeO₂) can oxidize a methyl group at the 2-position to a formyl group while preserving the ester functionality .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | 78–80°C (15 mmHg) | |

| Density | 1.17 g/mL at 25°C | |

| Refractive Index | 1.589 | |

| Flash Point | 180°F (82°C) | |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., DCM, THF) |

The compound exists as a clear yellow to brown liquid at room temperature and exhibits air sensitivity, necessitating storage under inert atmospheres . Its insolubility in water arises from the hydrophobic thiophene ring and ester group, while polar aprotic solvents enhance solubility .

Applications in Materials Science

Organic Photovoltaics (OPVs)

Methyl 2-formylthiophene-3-carboxylate derivatives are pivotal in non-fullerene acceptors (NFAs) for polymer solar cells (PSCs). For example, IDT-3MT—a molecule incorporating this moiety—demonstrated a power conversion efficiency (PCE) of 8.40% in blend films with PBDB-T donors . The ester group enhances face-on molecular orientation, improving charge transport and reducing recombination losses .

Coordination Polymers and MOFs

The aldehyde group facilitates Schiff base formation with amines, enabling the synthesis of metal-organic frameworks (MOFs). These materials exhibit applications in gas storage and catalysis . For instance, copper(II) complexes derived from this compound show catalytic activity in oxidation reactions.

Pharmaceutical and Agrochemical Intermediates

The compound’s reactivity makes it valuable in synthesizing heterocyclic drugs. For example:

-

Antimicrobial agents: Condensation with hydrazines yields thiophene-based hydrazones with activity against Staphylococcus aureus.

-

Anticancer compounds: Palladium-catalyzed coupling reactions generate derivatives that inhibit topoisomerase II .

In agrochemistry, it serves as a precursor to herbicides and insect growth regulators .

Analytical Characterization

| Technique | Key Data |

|---|---|

| ¹H NMR (CDCl₃) | δ 9.85 (s, 1H, CHO), 8.02 (d, 1H, thiophene), 3.91 (s, 3H, OCH₃) |

| IR (cm⁻¹) | 1720 (C=O ester), 1685 (C=O aldehyde), 3100 (aromatic C-H) |

| MS (EI) | m/z 170 [M]⁺, 142 [M-CO]⁺ |

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms purity (>98%) .

Recent Advances and Future Directions

Recent studies highlight its role in supramolecular chemistry for designing luminescent sensors . Additionally, computational studies using density functional theory (DFT) predict enhanced charge mobility in derivatives with extended π-conjugation . Future research may explore its use in flexible electronics and biodegradable polymers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume